![molecular formula C11H16FNO3S B2584057 N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride CAS No. 2411243-37-1](/img/structure/B2584057.png)
N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride
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Description
“N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, attached to a propyl chain. This is further connected to a sulfamoyl fluoride group (SO2NH2), which is known for its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the methoxyphenyl group, the attachment of this to the propyl chain, and the introduction of the sulfamoyl fluoride group .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in space. The methoxyphenyl group is likely to be planar due to the structure of the phenyl ring, while the propyl chain would provide some flexibility to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The sulfamoyl fluoride group is likely to be particularly reactive, and could undergo substitution reactions with nucleophiles . The phenyl ring might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar sulfamoyl fluoride group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Safety And Hazards
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)propyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-4-10(13(2)17(12,14)15)9-7-5-6-8-11(9)16-3/h5-8,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQZNFXXLRHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N(C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride |
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